2,6-Difluoro-3-methyl-DL-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

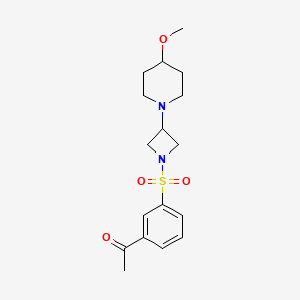

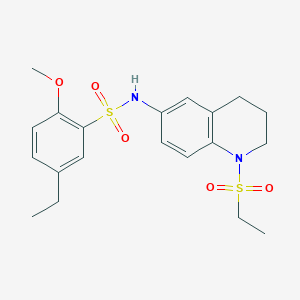

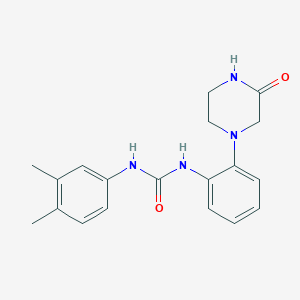

2,6-Difluoro-3-methyl-DL-phenylalanine is a synthetic amino acid. It has two fluorine atoms substituted on the phenylalanine ring. The molecular formula is C10H11F2NO2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenylalanine ring with two fluorine atoms and one methyl group attached . The molecular weight is 215.2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H11F2NO2), molecular weight (215.2), and structure . Additional properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Materials Science

Research by Xue et al. (2017) demonstrated the potential of aromatic amine and acid vapor sensors based on aggregation-induced emission (AIE) properties. Compounds linked with N-dodecyl-L-phenylalaninamide through succinyl and glutaryl groups were synthesized to form gels that exhibit fluorescence enhancement upon gelation. These gels can detect aromatic amine and volatile acid vapors, showcasing an application of phenylalanine derivatives in developing sensitive and selective chemical sensors (Xue et al., 2017).

Biodegradation

Pang and Chu (2010) synthesized biodegradable functional amino acid-based poly(ester amide)s (PEA-AG) using a solution co-polycondensation of L-phenylalanine and DL-2-allylglycine-based monomers. These polymers, with pendant carbon-carbon double bonds, showed promise in biomedical applications due to their biodegradability and functionality for conjugating bioactive agents (Pang & Chu, 2010).

Metabolic Studies

Dickinson et al. (2003) explored the catabolism of phenylalanine in Saccharomyces cerevisiae, revealing its conversion to 2-phenylethanol. This study provided insights into amino acid catabolic pathways, highlighting the versatility of phenylalanine metabolism and its potential applications in producing aromatic compounds through microbial fermentation (Dickinson et al., 2003).

Protein Engineering

Qianzhu et al. (2020) developed aminoacyl-tRNA synthetases for genetic encoding of para-pentafluorosulfanyl phenylalanine (SF5Phe) into proteins, enabling site-specific incorporation. This work showcased the use of phenylalanine derivatives to introduce unique physicochemical properties into proteins, enhancing their stability and interaction capabilities for advanced biomedical and biochemical applications (Qianzhu et al., 2020).

Safety and Hazards

While specific safety and hazard information for 2,6-Difluoro-3-methyl-DL-phenylalanine was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-5-2-3-7(11)6(9(5)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGDCGWXCMGHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2703538.png)

![Ethyl 4-[(6-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2703539.png)

![4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703541.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703551.png)

![7-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2703554.png)

![3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2703558.png)